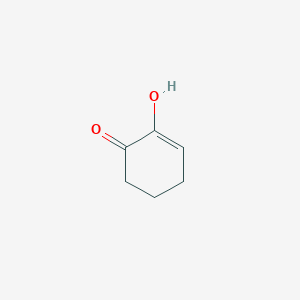

2-Cyclohexen-1-one, 2-hydroxy-

Description

The exact mass of the compound 2-Hydroxy-2-cyclohexen-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, ethanol, fat. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Cyclohexen-1-one, 2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h3,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPFYXFVUKHERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145677 | |

| Record name | 2-Hydroxy-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in water, ethanol, fat | |

| Record name | 2-Hydroxy-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10316-66-2 | |

| Record name | 2-Hydroxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10316-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Keto-Enol Tautomeric Equilibrium of 2-Hydroxy-2-Cyclohexen-1-one

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a dynamic equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[1][2] This guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of 2-hydroxy-2-cyclohexen-1-one, a derivative of 1,2-cyclohexanedione. Unlike simple monocarbonyl compounds where the keto form overwhelmingly predominates, the equilibrium for 2-hydroxy-2-cyclohexen-1-one is significantly shifted towards the enol tautomer.[3] This phenomenon is primarily attributed to the stabilizing effect of an intramolecular hydrogen bond in the enol form. This whitepaper will delve into the mechanistic underpinnings of this equilibrium, explore the factors that influence it, and provide detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][3] In the context of carbonyl compounds, this equilibrium, known as keto-enol tautomerism, involves the movement of an alpha-hydrogen to the carbonyl oxygen, accompanied by a shift in the position of the double bond.[4] While the keto form is generally more stable and thus favored at equilibrium for most simple aldehydes and ketones, the stability of the enol form can be significantly enhanced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[5][6][7]

The interconversion between the keto and enol forms is a chemical reaction that can be catalyzed by either acids or bases.[1][2][5]

-

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is first protonated. Subsequently, a base (often a solvent molecule) removes a proton from the alpha-carbon, leading to the formation of the enol.[1][2][5][7]

-

Base Catalysis: Under basic conditions, a base deprotonates the alpha-carbon to form an enolate ion. This resonance-stabilized intermediate is then protonated on the oxygen atom to yield the enol.[1][2][6][7]

The Unique Case of 2-Hydroxy-2-Cyclohexen-1-one

The tautomeric equilibrium of 1,2-cyclohexanedione heavily favors the enol form, 2-hydroxy-2-cyclohexen-1-one.[3] This pronounced stability of the enol tautomer is a direct consequence of a strong intramolecular hydrogen bond formed between the hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable, pseudo-six-membered ring structure, significantly lowering the energy of the enol form relative to the diketo form.[3] Computational studies have further substantiated the enhanced stability of this enol tautomer.[3]

Mechanistic Pathways of Tautomerization

The interconversion between the diketo and enol forms of 1,2-cyclohexanedione follows the general principles of acid and base catalysis.

The acid-catalyzed tautomerization begins with the protonation of one of the carbonyl oxygens by an acid (H-A). This is followed by the removal of a proton from the adjacent carbon by a conjugate base (A⁻), resulting in the formation of the enol.

Caption: Acid-catalyzed keto-enol tautomerism of 1,2-cyclohexanedione.

In the presence of a base (B:), the process is initiated by the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by the conjugate acid (H-B⁺) yields the enol form.

Caption: Experimental workflow for NMR determination of Keq.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the two tautomers often exhibit distinct absorption maxima due to differences in their electronic structures. [8][9][10]The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.

-

Sample Preparation:

-

Prepare a series of solutions of 2-hydroxy-2-cyclohexen-1-one in the solvent of interest.

-

It may be necessary to use solvents that "lock" the equilibrium in favor of one tautomer to obtain the molar absorptivity (ε) for each pure form. For example, a non-polar solvent like hexane can be used to approximate the spectrum of the pure enol.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

-

Data Analysis:

-

According to the Beer-Lambert Law, the total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the keto and enol forms:

-

A(λ) = ε_enol(λ) * c_enol * l + ε_keto(λ) * c_keto * l

-

-

By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two simultaneous equations can be solved to determine the concentrations of the enol and keto forms.

-

Computational Chemistry Approaches

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating keto-enol tautomerism. [11]These methods can be used to:

-

Calculate the relative energies of the keto and enol tautomers, providing a theoretical prediction of the equilibrium position.

-

Model the transition state of the interconversion, offering insights into the reaction mechanism and activation energy.

-

Simulate the effects of different solvents on the equilibrium. [12][13][11]

Conclusion

The keto-enol tautomerism of 2-hydroxy-2-cyclohexen-1-one serves as a compelling example where the enol form is thermodynamically favored due to the stabilizing influence of an intramolecular hydrogen bond. [3]The equilibrium is dynamic and highly sensitive to the surrounding environment, particularly the polarity of the solvent. The quantification of this equilibrium, readily achievable through standard spectroscopic techniques like NMR and UV-Vis, provides valuable thermodynamic insights. For researchers in drug development and medicinal chemistry, a thorough understanding of the tautomeric preferences of molecules is crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties.

References

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Acetylacetone. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]

-

Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

-

Al-Jaber, A. S. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

Gorelsky, S. I., & Lever, A. B. P. (2001). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

-

ChemTalk. (2022, August 13). Keto-Enol Tautomerization. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 9(6), 1021-1032. [Link]

-

da Silva, G. (2010). Carboxylic Acid Catalyzed Keto-Enol Tautomerizations in the Gas Phase. ResearchGate. [Link]

-

Fain, V. Y., Zaitsev, B. E., & Stash, A. I. (2014). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]

-

Zeba, N., & Bertolasi, V. (2015). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]

-

Elguero, J., Marzin, C., & Katritzky, A. R. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

The Organic Chemistry Tutor. (2020, June 15). The Mechanism of Base Catalyzed Keto Enol Tautomerism [Video]. YouTube. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing. [Link]

-

Borin, A. C., & Serrano, A. (2011). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. [Link]

-

Elguero, J., Marzin, C., & Katritzky, A. R. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Dutta, S., & Deka, R. C. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Walsh Medical Media. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. [Link]

-

Jana, S., & Deka, R. C. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 5(1), 133-144. [Link]

-

de la Vega, J. M. G., Elguero, J., & Fruchier, A. (2000). Tautomeric Equilibrium of Pyridoxine in Water. Thermodynamic Characterization by 13 C and 15 N Nuclear Magnetic Resonance. ACS Publications. [Link]

-

Jacquemin, D., & Adamo, C. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Ahmadi, S., & Ghiasi, R. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

LibreTexts. (2023, November 23). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Rios, A., & Valero, R. (2003). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. The Journal of Organic Chemistry, 68(8), 3097-3104. [Link]

-

Rios, A., & Valero, R. (2003). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. ResearchGate. [Link]

-

Neville, J. J., & Diaz, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Omega, 7(11), 9474-9481. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Gürbüz, D., & Tutar, A. (2008). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. PDF. [Link]

Sources

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Keto-Enol Tautomerization | ChemTalk [chemistrytalk.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. orientjchem.org [orientjchem.org]

Density Functional Theory (DFT) Analysis of 2-Hydroxy-2-cyclohexen-1-one: Electronic Structure, Tautomerism, and Pharmacological Implications

Executive Summary

In the realm of computational chemistry and rational drug design, understanding the precise electronic structure and tautomeric equilibrium of cyclic enolones is paramount. 2-Hydroxy-2-cyclohexen-1-one is the highly stable keto-enol tautomer of 1,2-cyclohexanedione. Driven by a strong intramolecular hydrogen bond, this tautomer dominates in gas, liquid, and solution phases[1].

For drug development professionals and synthetic chemists, mapping the electronic structure of this molecule via Density Functional Theory (DFT) provides critical insights into its reactivity, pharmacophore modeling (hydrogen bond donor/acceptor potential), and photochemical behavior. This whitepaper establishes a self-validating framework, synthesizing high-level DFT computational protocols with rigorous experimental validation methodologies.

Electronic Structure and Tautomeric Causality

The tautomerism of 1,2-cyclohexanedione between its diketo and keto-enol forms is a classic example of thermodynamic stabilization driven by electronic redistribution. While acyclic and some cyclic ketones heavily favor the keto form, 1,2-cyclohexanedione predominantly exists as 2-hydroxy-2-cyclohexen-1-one[1].

The Causality of Stability: The enol form is stabilized by a robust intramolecular hydrogen bond ( O⋅⋅⋅H−O ) between the newly formed hydroxyl group and the adjacent carbonyl oxygen. DFT calculations confirm that the enol tautomer is more stable than the diketo form by approximately 1.0 kcal/mol (or 0.049 eV)[1][2]. The transition from the diketo to the enol form requires overcoming an activation free energy barrier of ~67.3 kcal/mol, a process that is significantly accelerated by polar solvents acting as bifunctional proton relays[3].

Structurally, the molecule adopts a non-planar "sofa" conformation where the C5 atom sits out of the plane formed by the other carbon atoms, optimizing the orbital overlap for the π -system and minimizing ring strain[4].

Thermodynamic pathway of 1,2-cyclohexanedione tautomerization to its enol form.

Quantitative Data Presentation

The following table summarizes the key energetic and structural parameters derived from high-level DFT calculations comparing the two primary tautomeric states.

| Property | 1,2-Cyclohexanedione (Diketo) | 2-Hydroxy-2-cyclohexen-1-one (Enol) |

| Relative Energy ( ΔE ) | +1.0 kcal/mol | 0.0 kcal/mol (Global Minimum) |

| Predominant Conformation | Chair | Sofa (C5 out of plane) |

| Intramolecular H-Bond | Absent | Present ( O⋅⋅⋅H−O ) |

| Activation Barrier | ~67.3 kcal/mol | N/A |

| Phase Predominance | Pure Solid (Dipole stabilized) | Gas, Liquid, Solution, Cold Matrix |

| Vertical Excitation | Weak nπ∗ character | Bright ππ∗ state introduced |

Computational Protocol: DFT Methodology

To accurately model the electronic structure and tautomeric equilibrium of 2-hydroxy-2-cyclohexen-1-one, computational chemists must employ functionals that properly account for dispersion forces and hydrogen bonding.

Standardized DFT computational workflow for electronic structure analysis.

Step-by-Step Computational Workflow

-

Geometry Initialization: Construct the initial 3D structures for both the diketo (chair) and keto-enol (sofa) forms.

-

Geometry Optimization: Utilize the M06-2X or B3LYP functional paired with a robust basis set like 6-311++G(d,p) . Causality Note: M06-2X is highly recommended over standard B3LYP because it inherently captures mid-range dispersion forces, which are critical for accurately quantifying the energy of the intramolecular hydrogen bond[1][4].

-

Frequency Calculations: Run vibrational frequency calculations at the same level of theory. This serves a dual purpose: confirming that the optimized structures are true energy minima (zero imaginary frequencies) and extracting Zero-Point Vibrational Energies (ZPVE) to correct the raw electronic energies[1].

-

Solvation Modeling: Because tautomerization is highly solvent-dependent, apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Modeling in water or CCl4 will reveal how solvent polarity shifts the equilibrium[3][4].

-

Excited State Analysis (Optional): For photochemical applications, use Time-Dependent DFT (TD-DFT) or ADC(2) to calculate vertical excitation energies. The enol group introduces a bright ππ∗ state that significantly alters the molecule's UV absorption profile compared to the diketo form[2].

Experimental Validation Protocols

A computational model is only as trustworthy as its experimental validation. The DFT predictions for 2-hydroxy-2-cyclohexen-1-one must be corroborated using self-validating physical chemistry techniques.

Protocol A: Matrix-Isolation FTIR Spectroscopy

This technique isolates the monomeric species, preventing intermolecular interactions from skewing the tautomeric equilibrium.

-

Sample Preparation: Sublimate the neat 1,2-cyclohexanedione sample under a high vacuum.

-

Matrix Integration: Mix the vaporized sample with a vast excess of an inert host gas (e.g., N2 or Argon) at low pressure.

-

Deposition: Deposit the gaseous mixture onto a cryogenic optical window (e.g., CsI) maintained at ~10–15 K.

-

Spectral Acquisition: Record the FTIR spectrum. Validation Metric: The spectrum will exclusively show transitions of the enol tautomer, specifically a red-shifted O-H stretching frequency indicative of the strong intramolecular O⋅⋅⋅H−O hydrogen bond[4].

Protocol B: Solution-State NMR Spectroscopy

-

Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl3 or D2O ).

-

Acquisition: Acquire 1H and 13C NMR spectra at 298 K.

-

Validation Metric: The absence of symmetric diketo signals and the distinct presence of a vinylic proton ( 1H ) and an enolic carbon ( 13C ) confirm that the molecule exists entirely as 2-hydroxy-2-cyclohexen-1-one in solution[4].

Implications for Drug Development and Catalysis

Understanding the electronic structure of 2-hydroxy-2-cyclohexen-1-one extends far beyond fundamental physical chemistry.

-

Pharmacophore Modeling: The keto-enol tautomerism dictates the molecule's hydrogen bond donor (HBD) and acceptor (HBA) profile. If a drug candidate contains a 1,2-cyclohexanedione moiety, ADMET predictors and docking algorithms must be configured to recognize the enol form; otherwise, target binding affinities will be drastically miscalculated.

-

Catalytic Dehydrogenation: In sustainable chemistry, the dehydrogenation of biomass-derived 1,2-cyclohexanediol over Cu2O/MgO catalysts yields 2-hydroxy-2-cyclohexen-1-one as a highly stable secondary product. DFT thermodynamic analysis accurately predicts this selectivity, enabling the optimization of oxygen-free dehydrogenation pathways[5].

Sources

crystal structure and hydrogen bonding of 2-Cyclohexen-1-one, 2-hydroxy-

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2-Cyclohexen-1-one, 2-hydroxy-

A Note to the Reader:

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available, experimentally determined crystal structure for 2-Cyclohexen-1-one, 2-hydroxy-. This includes a lack of a Crystallographic Information File (CIF) or similar datasets from which to derive atomic coordinates, unit cell dimensions, and a definitive hydrogen bonding network.

For a technical guide intended for researchers, scientists, and drug development professionals, scientific integrity and reliance on verifiable experimental data are paramount. Therefore, this document will proceed by first outlining the known chemical properties of 2-Cyclohexen-1-one, 2-hydroxy- based on available data. Subsequently, it will provide a detailed, exemplary guide on the well-established experimental and computational methodologies that would be employed to determine and analyze the crystal structure and hydrogen bonding of such a compound, were a suitable crystalline sample available. This approach ensures that while the specific data for the target molecule is absent, the guide remains a valuable and accurate resource on the techniques and principles central to crystallographic studies in drug discovery and materials science.

Part 1: Physicochemical Properties of 2-Cyclohexen-1-one, 2-hydroxy-

2-Cyclohexen-1-one, 2-hydroxy- (also known as 2-hydroxycyclohex-2-en-1-one) is a cyclic enone with the chemical formula C₆H₈O₂.[1][2] Its structure features a six-membered ring containing a ketone, a carbon-carbon double bond, and a hydroxyl group. These functional groups are key to its chemical reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | PubChem[1][3] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | Guidechem[4] |

| CAS Number | 10316-66-2 | PubChem[1] |

The presence of both a hydrogen bond donor (the hydroxyl group) and two acceptor sites (the carbonyl oxygen and the hydroxyl oxygen) strongly suggests that this molecule will form significant hydrogen bonding networks in the solid state.[1][4] These interactions are critical in determining the crystal packing, melting point, solubility, and ultimately, the bioavailability of a compound.

Part 2: The Methodological Blueprint for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD) . The following protocol outlines the necessary steps to determine the crystal structure of a compound like 2-Cyclohexen-1-one, 2-hydroxy-.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Causality: The primary and often most challenging step is to grow single crystals of sufficient size and quality. The choice of solvent is critical. For a polar molecule like 2-hydroxy-2-cyclohexen-1-one, a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) should be screened.

-

Procedure:

-

Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent to induce crystallization. For example, a solution of the compound in ethyl acetate could be placed in a sealed container with a vial of hexane, allowing the hexane vapor to slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

-

Monitor for the formation of well-defined, single crystals over hours to weeks.

-

-

-

Crystal Mounting and Data Collection:

-

Causality: A single, defect-free crystal is selected and mounted on a goniometer head. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

-

Procedure:

-

Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a cryoloop.

-

Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. The diffracted X-rays are recorded as a series of reflections.

-

-

-

Structure Solution and Refinement:

-

Causality: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to obtain the final crystal structure.

-

Procedure:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

Software such as OLEX2 or SHELX is used to solve the crystal structure using direct methods or Patterson methods.[5]

-

The initial structural model is refined by least-squares methods, adjusting atomic positions and displacement parameters to best fit the experimental data.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues.

-

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 3: Analysis of Hydrogen Bonding

Once the crystal structure is solved, a detailed analysis of the intermolecular interactions, particularly hydrogen bonds, can be performed.

Identifying and Characterizing Hydrogen Bonds

-

Geometric Criteria: A hydrogen bond (D-H···A) is typically identified based on the distance between the donor (D) and acceptor (A) atoms and the D-H···A angle. Generally, the D···A distance is less than the sum of the van der Waals radii of D and A, and the D-H···A angle is greater than 110°.

-

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to provide a more rigorous definition of a hydrogen bond, identifying a bond critical point between the H and A atoms.

Visualizing Hydrogen Bonding Networks

Software like Mercury or OLEX2 can be used to visualize the crystal packing and hydrogen bonding network. These visualizations are crucial for understanding the supramolecular assembly of the molecules in the solid state.

Caption: Hypothetical hydrogen bonding interactions.

Part 4: The Role of Computational Chemistry

In the absence of experimental data, computational methods can provide valuable insights into the likely .

-

Conformational Analysis: The first step is to determine the most stable conformation of the isolated molecule using methods like Density Functional Theory (DFT).

-

Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate and rank a large number of possible crystal packing arrangements based on their lattice energies. This can predict the most likely crystal structures.

-

Spectroscopic Calculations: Computational methods can predict vibrational frequencies (e.g., from IR and Raman spectroscopy). A red shift in the O-H stretching frequency can be a strong indicator of hydrogen bond formation.[6]

Conclusion

While an experimentally determined crystal structure for 2-Cyclohexen-1-one, 2-hydroxy- remains elusive in the public domain, the methodologies for its determination and analysis are well-established. The presence of both hydrogen bond donor and acceptor groups in its structure strongly implies the formation of a robust hydrogen-bonded network in the solid state. Such networks are fundamental to the material properties and biological activity of small molecules. The combination of single-crystal X-ray diffraction and computational chemistry provides a powerful toolkit for researchers and drug development professionals to elucidate and understand these critical supramolecular interactions.

References

-

PubChem. 2-Hydroxy-2-cyclohexen-1-one. [Link]

-

The Automated Topology Builder (ATB) and Repository. 2-Hydroxy-2-cyclohexen-1-one. [Link]

-

ResearchGate. pH dependent structural interconversion of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one: Crystal structures and spectroscopic investigation. [Link]

-

Queen's University Belfast Research Portal. Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. [Link]

-

ResearchGate. Spectroscopic Examinations of Hydrogen Bonding in Hydroxy-Functionalized ADMET Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61502, 2-Hydroxy-2-cyclohexen-1-one. [Link]

-

PubMed. Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. [Link]

-

OlexSys. OLEX2: A complete structure solution, refinement and analysis program. [Link]

-

White Rose Research Online. Hydrogen bonding shuts down tunneling in hydroxycarbenes: a gas-phase study by tandem-mass spectrometry, infrared ion spectroscopy, and theory. [Link]

-

Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

-

PubChem. 2-hydroxy-2-methylcyclohexan-1-one. [Link]

-

ResearchGate. C?H O hydrogen bonds in liquid cyclohexanone revealed by the ?C?O splitting and the ?C-H blue shift. [Link]

-

OA Monitor Ireland. Spectroscopic Studies of the Hydrogen Bond. [Link]

-

Wikipedia. Cyclohexenone. [Link]

-

National Institute of Standards and Technology. 2-Cyclohexen-1-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | CID 61502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | CID 61502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Cyclohexen-1-one and its 2-Hydroxy Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Chemical Significance of the Cyclohexenone Scaffold

The 2-cyclohexen-1-one framework is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a multitude of complex natural products and pharmaceutical agents. Its reactivity, governed by the conjugated π-system and the electrophilic β-carbon, makes it a prime substrate for a wide array of chemical transformations. The formation of hydroxylated intermediates, particularly at the C2 position, represents a critical step in many synthetic pathways, often leading to the introduction of further functionality.

Accurate and unambiguous characterization of both the starting enone and its transient intermediates is paramount for reaction monitoring, quality control, and mechanistic elucidation. This guide provides an in-depth, field-proven approach to the spectroscopic analysis of 2-cyclohexen-1-one and its pivotal 2-hydroxy intermediate, grounding every protocol and interpretation in fundamental principles and authoritative data.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy is essential for a self-validating analytical workflow. This guide will dissect the contribution of each technique, explaining the causality behind the expected spectral features.

Caption: Key diagnostic shift in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Co-add 16-32 scans to obtain a high signal-to-noise ratio spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Mass Spectrum of 2-Cyclohexen-1-one

-

Molecular Formula: C₆H₈O

-

Molecular Weight: 96.13 g/mol [1]* Molecular Ion (M⁺•): A distinct peak will be observed at m/z = 96 . [2]* Key Fragments: Common fragmentation pathways for cyclic enones include retro-Diels-Alder reactions and cleavage alpha to the carbonyl group. Expect significant fragments at m/z = 68 (loss of CO) and m/z = 67.

Mass Spectrum of 2-Hydroxy-2-cyclohexen-1-one

-

Molecular Formula: C₆H₈O₂ [3]* Molecular Weight: 112.13 g/mol [3]* Molecular Ion (M⁺•): A peak should be observed at m/z = 112 .

-

Key Fragments: The presence of the hydroxyl group introduces a new, highly favorable fragmentation pathway:

-

Loss of Water (M-18): Expect a significant peak at m/z = 94 ([M - H₂O]⁺•). This is a classic fragmentation for alcohols.

-

Alpha-Cleavage: Cleavage of the C1-C2 or C2-C3 bonds can also occur.

-

Table 4: Key Mass Spectrometry Data

| Analyte | Formula | MW | Expected M⁺• (m/z) | Key Fragment (m/z) |

| 2-Cyclohexen-1-one | C₆H₈O | 96.13 | 96 | 68 ([M-CO]⁺•) |

| 2-Hydroxy-2-cyclohexen-1-one | C₆H₈O₂ | 112.13 | 112 | 94 ([M-H₂O]⁺•) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C).

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

-

MS Method (Electron Ionization - EI):

-

Ion Source: Standard 70 eV.

-

Mass Analyzer: Scan a range appropriate for the expected masses (e.g., m/z 40-300).

-

-

Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and examine the corresponding mass spectrum to find the molecular ion and key fragment peaks.

UV-Visible Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy is sensitive to the electronic transitions within conjugated systems.

-

2-Cyclohexen-1-one: As an α,β-unsaturated ketone, it exhibits two characteristic absorptions. [4][5] * A strong absorption for the π → π transition* at λmax ≈ 224 nm . [5] * A weaker absorption for the n → π transition* at a longer wavelength, λmax ≈ 310-320 nm .

-

2-Hydroxy-2-cyclohexen-1-one: The introduction of the hydroxyl group at the C2 position disrupts the enone conjugation. While it still contains a C=C double bond and a C=O group, they are no longer in the same conjugated system. This leads to a significant change in the UV-Vis spectrum. The strong π → π* transition at ~224 nm will disappear, and the spectrum will be dominated by the less intense, individual absorptions of the non-conjugated chromophores at shorter wavelengths.

Conclusion: A Validated Structural Assignment

By integrating the data from these four spectroscopic techniques, a robust and self-validating structural assignment can be achieved. The NMR provides the detailed atomic connectivity, the IR confirms the presence or absence of key functional groups (hydroxyl and carbonyl), the MS establishes the molecular weight and elemental formula, and the UV-Vis probes the nature of the electronic system. This comprehensive approach ensures the highest level of scientific integrity for researchers and drug development professionals working with these vital chemical entities.

References

Sources

Biogenesis and Metabolic Engineering of 2-Hydroxy-2-Cyclohexen-1-one Derivatives: A Technical Whitepaper

Executive Summary

The 2-hydroxy-2-cyclohexen-1-one motif is a highly functionalized cyclic enolone that serves as a critical structural pharmacophore in marine diterpenes, microbial polyketides, and mammalian metabolic pathways. Existing in a dynamic tautomeric equilibrium with 1,2-cyclohexanedione, the keto-enol form is thermodynamically favored, dictating its unique reactivity profile. This whitepaper synthesizes the fundamental chemical biology, natural product biosynthetic pathways, and mammalian metabolic artifacts associated with 2-hydroxy-2-cyclohexen-1-one derivatives, providing actionable protocols for researchers and drug development professionals.

Chemical Biology and Tautomeric Stability

The structural integrity and reactivity of 2-hydroxy-2-cyclohexen-1-one are governed by keto-enol tautomerism. While simple cyclohexanones are considerably more stable in their keto forms, 1,2-cyclohexanedione exhibits a strong preference for its enol tautomer (2-hydroxy-2-cyclohexen-1-one).

Electronic structure calculations utilizing the MP2/cc-pVDZ level of theory demonstrate that the enol tautomer is lower in energy by approximately 0.049 eV compared to the diketo structure[1]. Both structures adopt non-planar, chair-like conformations. The stability of the enol form is driven by intramolecular hydrogen bonding and extended π -conjugation. Spectroscopically, the enol group introduces a bright ππ∗ state, significantly shifting the UV/Vis absorption maximum compared to the weaker nπ∗ transitions typical of standard un-conjugated cyclohexanones[1].

Natural Product Biosynthetic Pathways

The 2-hydroxy-2-cyclohexen-1-one scaffold is assembled in nature via distinct, convergent evolutionary pathways, ranging from marine diterpene dimerization to microbial amino acid degradation.

Marine Diterpene Dimerization: The Biselisabethoxanes

In the Caribbean gorgonian coral Pseudopterogorgia elisabethae, the 2-hydroxy-2-cyclohexenone moiety is found within biselisabethoxanes , a rare class of dissymmetric C40 bis-diterpenes[2].

Mechanistic Causality: The biosynthesis of Biselisabethoxane B involves a highly reactive ortho-benzoquinone intermediate. Because the ortho-benzoquinone is fully substituted and sterically bulky, self-dimerization is kinetically precluded. Instead, the pathway is forced through a hetero-Diels-Alder cycloaddition where the ortho-benzoquinone acts as the diene, reacting with its own tautomer (an elisabethol derivative) acting as the dienophile[2]. This spontaneous cycloaddition yields the complex heptacyclic core containing the 2-hydroxy-2-cyclohexen-1-one moiety.

Caption: Biosynthetic pathway of Biselisabethoxane B via Hetero-Diels-Alder cycloaddition.

Microbial Tyrosine Degradation: Sporolide Biosynthesis

In the marine actinomycete Salinispora tropica CNB-440, the highly functionalized cyclohexenone building block of sporolides is synthesized via an unusual L-tyrosine degradation pathway[3]. The enzyme SpoT1 , functioning as a hydroxymandelic acid synthase (HMAS), converts p-hydroxyphenylpyruvate (p-HPPA) to p-hydroxymandelate (p-HMA). This pathway bypasses standard polyketide synthase (PKS) assembly, utilizing an epoxide intermediate to trap the cyclohexenone ring structure[3].

Mammalian Metabolism & Synthetic Artifacts

Understanding the metabolic fate of 2-hydroxy-2-cyclohexen-1-one derivatives is critical for both pharmacology and toxicology.

Ketamine Metabolism and Artifact Formation

During the hepatic metabolism of the anesthetic ketamine, cytochrome P450 enzymes hydroxylate the cyclohexanone ring to form 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone[4]. However, researchers frequently isolate 3-(2-chlorophenyl)-2-hydroxy-2-cyclohexen-1-one instead.

Mechanistic Causality: The α -amino- α -hydroxy ketone system is highly unstable outside of physiological pH. During standard isolation and purification procedures, the molecule undergoes spontaneous deamination (loss of NH3 ) and dehydration (loss of H2O ), accompanied by a structural rearrangement to form the thermodynamically stable 2-hydroxy-2-cyclohexen-1-one artifact[4]. This highlights the necessity of utilizing in situ derivatization or cold-temperature LC-MS when profiling ketamine metabolites.

Caption: Ketamine metabolite rearrangement into a 2-hydroxy-2-cyclohexen-1-one artifact.

Detoxification Pathways

When simple 2-hydroxy-2-cyclohexen-1-one is ingested (often utilized as a synthetic flavoring agent, FEMA 3458)[5], it undergoes rapid detoxification. The primary metabolic pathway involves enzymatic reduction of the enolone to the corresponding diol, followed by conjugation with glucuronic acid to facilitate renal excretion[6].

Quantitative Data Summaries

Table 1: Physicochemical & Spectroscopic Properties

| Property | Value / Signature | Significance |

| Molecular Weight | 112.13 g/mol [5] | Baseline mass for MS identification. |

| LogP | 0.7[5] | Indicates high aqueous solubility, dictating renal clearance. |

| Tautomeric Energy ( ΔE ) | Enol favored by 0.049 eV[1] | Drives the spontaneous rearrangement seen in ketamine artifacts. |

| UV Maxima ( λmax ) | ~289 nm ( ϵ 10,700)[2] | Characteristic of the extended π -system in the enone functionality. |

| 1 H-NMR Signature | δH ~6.18 (br s)[2] | D2O -exchangeable proton confirming the enol hydroxyl group. |

Table 2: Key Biosynthetic Enzymes

| Enzyme / Protein | Pathway / Function | Organism / System |

| SpoT1 (HMAS) | Converts p-HPPA to p-HMA for sporolide cyclohexenone rings[3]. | Salinispora tropica CNB-440 |

| Type II Terpene Cyclase | Late-stage cyclization of epoxycyclohexenones[7]. | Fungal biosynthetic gene clusters |

| Cytochrome P450 | Hydroxylates ketamine to unstable α -hydroxy precursors[4]. | Mammalian Hepatic System |

Self-Validating Experimental Protocols

Protocol 1: Isolation and Structural Validation of Marine Biselisabethoxanes

This protocol utilizes specific spectroscopic shifts to self-validate the presence of the enol tautomer during isolation.

-

Extraction: Lyophilize 1.0 kg of P. elisabethae coral. Extract using a 1:1 mixture of MeOH– CHCl3 to ensure solubilization of both polar and non-polar diterpenes[2].

-

Fractionation: Subject the crude extract to silica gel vacuum liquid chromatography (VLC) eluting with a hexane/EtOAc gradient.

-

Spectroscopic Validation (Causality Check):

-

NMR Exchange: Dissolve the purified fraction in CDCl3 . Acquire a baseline 1 H-NMR spectrum. Add a drop of D2O and re-acquire. The disappearance of the broad singlet at δH 6.18 confirms the presence of the exchangeable enol proton[2].

-

UV Bathochromic Shift: Measure the UV absorption (expected λmax ~289 nm). Add 1 drop of 5% methanolic KOH. A shift to λmax ~345 nm validates the deprotonation of the phenol/enol system, confirming the 2-hydroxy-2-cyclohexenone architecture[2].

-

Protocol 2: In Vitro Characterization of SpoT1 (HMAS Activity)

This protocol isolates the enzymatic step responsible for the cyclohexenone precursor in sporolides.

-

Expression: Clone the spoT1 gene into a pET28a vector and express in E. coli BL21(DE3). Purify the recombinant His-tagged SpoT1 using Ni-NTA affinity chromatography[3].

-

Enzymatic Assay: Incubate 10 μ M purified SpoT1 with 1 mM p-hydroxyphenylpyruvate (p-HPPA) in 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM ascorbate and 100 μ M FeSO4 (essential cofactors for dioxygenase activity).

-

Validation: Quench the reaction with 1% TFA after 30 minutes. Analyze via LC-MS. The detection of p-hydroxymandelate (p-HMA) rather than homogentisate (HGA) confirms that SpoT1 functions specifically as an HMAS, diverting the pathway toward cyclohexenone biosynthesis[3].

Sources

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ketamine metabolism: identification and synthesis of a deaminated product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-2-cyclohexen-1-one | C6H8O2 | CID 61502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]

- 7. Late-Stage Terpene Cyclization by an Integral Membrane Cyclase in the Biosynthesis of Isoprenoid Epoxycyclohexenone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation Protocols for 2-Hydroxy-2-Cyclohexen-1-one Derivatives

Introduction

2-Hydroxy-2-cyclohexen-1-ones, commonly referred to as diosphenols or cyclic enolized α-diketones, are highly versatile structural motifs. They are prevalent in complex, biologically active natural products such as ryanodane diterpenes, taxol precursors, and biselisabethoxanes . In modern organic synthesis and drug development, diosphenols serve as crucial intermediates; their unique enol functionality can be readily converted to enol triflates, facilitating downstream cross-coupling reactions to access fully substituted, sterically encumbered cyclohexenones .

Mechanistic Insights and Causal Experimental Design

The synthesis of the diosphenol motif typically requires the formal oxidation of a cyclohexanone or cyclohexenone precursor. The two most robust and field-proven methods are base-mediated autoxidation and selenium dioxide (SeO₂)-mediated allylic oxidation .

Base-Mediated Autoxidation: This protocol relies on the generation of a thermodynamic enolate using a strong, sterically hindered base (e.g., Potassium tert-butoxide). The introduction of molecular oxygen (O₂) leads to the formation of an α-hydroperoxy ketone intermediate. Subsequent reduction (often occurring spontaneously in the reaction matrix) yields an α-diketone, which rapidly tautomerizes to the more thermodynamically stable conjugated diosphenol form. The use of KOtBu is critical: its steric bulk prevents nucleophilic addition to the carbonyl, while its basicity ensures complete enolization, preventing unwanted aldol condensation side reactions .

Selenium Dioxide (SeO₂) Oxidation: SeO₂ oxidation (Riley oxidation) is highly effective for installing the diosphenol moiety in a single step from unactivated ketones. The mechanism proceeds via an initial ene reaction between the enol form of the ketone and SeO₂, followed by a [2,3]-sigmatropic rearrangement to yield the α-diketone, which immediately tautomerizes. Anhydrous conditions are strictly required to prevent premature allylic hydroxylation and drive the reaction to the fully oxidized diosphenol state .

Visualizing the Autoxidation Pathway

Mechanistic pathway of base-mediated autoxidation of cyclohexanones to diosphenols.

Experimental Protocols

Protocol A: Base-Catalyzed Aerobic Oxidation (Autoxidation)

Target: Conversion of sterically hindered or advanced cyclohexanone intermediates to diosphenols. Reference Standard: J. Org. Chem. 2006 .

Step-by-Step Methodology:

-

Preparation : Flame-dry a round-bottomed flask under a nitrogen (N₂) atmosphere. Dissolve the cyclohexanone derivative (1.0 equiv, e.g., 0.35 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.015 M concentration.

-

Enolization : Cool the solution to -78 °C using a dry ice/acetone bath. Add sublimed Potassium tert-butoxide (KOtBu) (2.0 equiv) in one single portion.

-

Causality: Excess base ensures rapid and complete deprotonation, preventing the unreacted starting material from acting as an electrophile for the newly generated enolate (which would lead to dimerization).

-

-

Equilibration : Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation and thermal equilibration.

-

Oxygenation : Replace the N₂ atmosphere with an O₂ balloon. Purge the reaction mixture with O₂ by bubbling the gas directly through the solution via a long needle for 45–60 minutes.

-

Causality: Direct sparging maximizes the concentration of dissolved oxygen in the THF matrix, accelerating the kinetic trapping of the enolate before degradation pathways can occur.

-

-

Quenching & Isolation : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Warm the mixture to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol B: Selenium Dioxide (SeO₂) Mediated Oxidation

Target: Direct, single-step oxidation of simple cyclohexanones or enones to diosphenols. Reference Standard: Acc. Chem. Res. 2021 .

Step-by-Step Methodology:

-

Preparation : In a thick-walled glass reaction vessel, combine the cyclohexanone substrate (1.0 equiv) and SeO₂ (3.0 - 10.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

-

Water Scavenging : Add freshly activated 4Å molecular sieves (approx. 100 mg per mmol of substrate).

-

Causality: The rigorous exclusion of water is paramount. Moisture causes the reaction to stall at the allylic alcohol stage; anhydrous conditions promote the necessary over-oxidation to the diosphenol.

-

-

Heating : Seal the vessel and heat the mixture to 110 °C for 9–12 hours.

-

Causality: Elevated temperatures provide the necessary thermal energy to drive the [2,3]-sigmatropic rearrangement of the intermediate selenate ester. Monitor the reaction via GC-MS.

-

-

Workup : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the precipitated red selenium metal and molecular sieves. Wash the filter cake thoroughly with ethyl acetate.

-

Purification : Concentrate the filtrate and purify the crude residue via column chromatography to isolate the target 2-hydroxy-2-cyclohexen-1-one.

Quantitative Data Summary

The following table summarizes the comparative metrics of the primary synthetic routes used to generate diosphenols, aiding in route-scouting decisions.

| Protocol | Reagents & Conditions | Typical Yields | Substrate Scope & Limitations | Primary Strategic Advantage |

| A. Autoxidation | KOtBu (2 equiv), O₂, THF, -78 °C | 65% – 85% | Excellent for sterically hindered ketones. Fails with base-sensitive functional groups (e.g., epoxides, labile esters). | Operates at mild temperatures; avoids the use of toxic transition metals. |

| B. SeO₂ Oxidation | SeO₂ (excess), 1,4-Dioxane, 4Å MS, 110 °C | 35% – 60% | Broad scope; tolerates esters and ethers. Prone to over-oxidation or toxic byproduct formation. | Enables single-step installation directly from unactivated ketones. |

| C. CuCl₂ Oxidation | CuCl₂, aq. Acetic Acid, Reflux | 40% – 55% | Limited strictly to simple alkyl-substituted cyclohexanones (e.g., 2-isopropylcyclohexanone) . | Utilizes highly inexpensive, bench-stable reagents for scalable early steps. |

References

-

Isolation, Structural Analysis and Biological Activity Assays of Biselisabethoxanes A and B: Two Dissymmetric Bis-Diterpenes from the Southwestern Caribbean Sea Gorgonian Coral Pseudopterogorgia elisabethae Marine Drugs (2013). URL:[Link]

-

Diosphenol-Based Approach to the A-Ring Functionalization of Advanced Taxol Precursors The Journal of Organic Chemistry (2006). URL:[Link]

-

Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis Accounts of Chemical Research (2021). URL:[Link]

-

A Synthesis of Diosphenols Bulletin of the Chemical Society of Japan (1976). URL:[Link]

Application Note: 2-Hydroxy-2-cyclohexen-1-one (Diosphenol) as a Strategic Building Block in Natural Product Total Synthesis

Executive Summary

The synthesis of complex natural products—such as highly oxygenated terpenes, macrocycles, and bioactive heterocycles—demands building blocks that offer precise, predictable, and orthogonal reactivity. 2-Hydroxy-2-cyclohexen-1-one , commonly referred to as a classical diosphenol, has emerged as a uniquely versatile synthon in modern organic chemistry.

Unlike standard cyclic enones, the diosphenol core masks an α -diketone moiety through a highly stable enol tautomer. This structural duality allows it to act as a nucleophile (via selective O -alkylation of the enol) or, upon controlled oxidation, as a highly electrophilic ene-1,2-dione Michael acceptor[1]. This application note details the mechanistic rationale, field-proven workflows, and step-by-step protocols for utilizing diosphenol derivatives in total synthesis, empowering drug development professionals to construct sterically hindered quaternary and tertiary stereocenters with high diastereoselectivity.

Mechanistic Insights & Reactivity Profile

The strategic value of 2-hydroxy-2-cyclohexen-1-one lies in its divergent reactivity pathways. The presence of the α -hydroxyl group fundamentally alters the electronics of the cyclohexenone ring:

-

Nucleophilic Enol State: In its resting state, the molecule exists almost exclusively as the enol. The hydroxyl group can be selectively deprotonated and O -alkylated (e.g., O -allylation). This sets the stage for subsequent Claisen rearrangements, allowing for complete chirality transfer to the α -carbon[1].

-

Electrophilic Ene-1,2-dione State: Through a Saegusa-type oxidation, the diosphenol is dehydrogenated to an ene-1,2-dione. Because this species lacks substituents at the C3 and C4 positions, it becomes a rare, unhindered, and highly reactive Michael acceptor[1].

-

Condensation Pathways: The masked 1,2-dicarbonyl system readily undergoes condensation with bifunctional nucleophiles, such as 1,2-phenylenediamines, to rapidly construct complex heterocycles like phenazines[2].

Caption: Divergent reactivity pathways of the 2-hydroxy-2-cyclohexen-1-one building block.

Case Studies in Total Synthesis

The Diosphenol-Based Strategy for (–)-Terpestacin

In their landmark enantioselective total synthesis of the anti-angiogenic compound (–)-terpestacin, Trost and colleagues utilized a diosphenol-based strategy to construct the challenging 15-membered macrocycle[1].

Causality in Experimental Design: The team required a method to set a difficult stereocenter. By subjecting a diosphenol derivative to a Saegusa oxidation, they generated an ene-1,2-dione[1]. This oxidized form proved crucial: it acted as an excellent, unhindered Michael acceptor. To achieve high stereocontrol during the subsequent carbon-carbon bond formation, they employed a Sakurai-type intermolecular C -1,4-addition using allyltrimethylsilane and MgBr2 [1]. The Mg2+ Lewis acid bidentately chelates the 1,2-dione, locking the substrate's conformation and directing the nucleophilic attack to yield a highly stereoselective conjugate addition (dr 5.7:1)[1].

Caption: Workflow of the diosphenol-to-enedione strategy for stereoselective 1,4-conjugate additions.

Synthesis of (±)-Jolkinolide A and B

The 6-membered diosphenol core was explicitly utilized by Katsumura et al. as the primary starting material for the first efficient total synthesis of (±)-jolkinolide A and B[3]. The diosphenol framework allowed for the precise installation of the 4-ylidene-2,3-substituted butenolide moiety, showcasing the building block's utility in constructing complex polycyclic terpenoids[3].

Heterocycle Construction: 1-Chlorophenazines

Beyond terpenes, halogenated derivatives such as 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one serve as synthetic equivalents to unstable benzoquinones. Recent 2026 methodologies demonstrate that condensing this trichloro-diosphenol with 1,2-phenylenediamines provides near-quantitative yields of 1-chlorophenazines, which are critical scaffolds for agricultural and pharmaceutical agents[2]. The starting diosphenol itself can be sustainably sourced via the oxygen-free dehydrogenation of 1,2-cyclohexanediol over Cu/MgO catalysts[4].

Quantitative Data Summary

The following table summarizes the key reaction parameters and yields associated with diosphenol transformations in total synthesis workflows.

| Substrate / Building Block | Reaction Type | Reagents / Conditions | Yield (%) | Selectivity (dr) | Reference |

| Diosphenol derivative | Saegusa Oxidation | Pd(OAc)2 (1.1 eq), Cs2CO3 , MeCN | ~80–90% | N/A | Trost et al.[1] |

| Ene-1,2-dione | Sakurai C -1,4-Addition | Allyl-TMS, MgBr2⋅Et2O , DCM | ~75–85% | 5.7:1 | Trost et al.[1] |

| Diosphenol (7) | Butenolide Formation | Multi-step sequence | High | N/A | Katsumura et al.[3] |

| 3,6,6-Trichloro-diosphenol | Diamine Condensation | 1,2-Phenylenediamine, 2,6-Lutidine | >85% | N/A | Guirado et al.[2] |

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the critical transformation of a diosphenol into an ene-1,2-dione, followed by its use as a Michael acceptor.

Protocol A: Saegusa Oxidation of Diosphenol to Ene-1,2-dione

Causality Note: Standard catalytic Saegusa oxidations often fail or result in over-oxidation with diosphenols. Using stoichiometric Pd(OAc)2 with a mild base ( Cs2CO3 ) ensures rapid enolate formation and β -hydride elimination without degrading the highly sensitive ene-1,2-dione product.

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the diosphenol derivative (1.0 equiv, ~0.5 mmol) in anhydrous acetonitrile (MeCN, 0.1 M).

-

Base Addition: Add Cs2CO3 (1.5 equiv). Stir at room temperature for 15 minutes to facilitate enolate formation.

-

Oxidation: Add Pd(OAc)2 (1.1 equiv) in one portion. The solution will rapidly darken as Pd(0) precipitates.

-

Monitoring: Stir the reaction at room temperature. Monitor strictly via TLC (typically 1–2 hours). Do not over-stir, as the resulting ene-1,2-dione is prone to polymerization.

-

Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure at ambient temperature.

-

Purification: Purify immediately via flash column chromatography (using deactivated silica if necessary) to yield the ene-1,2-dione.

Protocol B: Stereoselective Sakurai Conjugate C -Allyl Addition

Causality Note: The ene-1,2-dione is highly reactive. MgBr2 is specifically chosen over stronger Lewis acids (like TiCl4 ) because it forms a stable, rigid bidentate chelate with the 1,2-dicarbonyl system, effectively blocking one face of the ring and maximizing diastereoselectivity during the nucleophilic attack.

-

Chelation: In a flame-dried flask under Argon, dissolve the ene-1,2-dione (1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M). Cool the solution to -78 °C.

-

Lewis Acid Activation: Add MgBr2⋅Et2O (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete chelation.

-

Nucleophilic Addition: Add allyltrimethylsilane (Allyl-TMS, 2.0 equiv) dropwise down the side of the flask.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C until complete consumption of the starting material is observed via TLC.

-

Quenching: Quench the reaction at -20 °C by the addition of saturated aqueous NaHCO3 .

-

Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Isolation: Purify the resulting conjugate adduct via flash chromatography.

Conclusion

2-Hydroxy-2-cyclohexen-1-one and its derivatives are not merely structural curiosities; they are highly programmable synthetic building blocks. By understanding the thermodynamic stability of the enol and the kinetic electrophilicity of the corresponding ene-1,2-dione, synthetic chemists can leverage diosphenols to execute complex asymmetric allylations, Claisen rearrangements, and heterocycle condensations. Incorporating these protocols into drug discovery pipelines enables the rapid, stereocontrolled assembly of complex molecular architectures.

References

-

Trost, B. M., Dong, G., & Vance, J. A. (2007). A Diosphenol-Based Strategy for the Total Synthesis of (−)-Terpestacin. Journal of the American Chemical Society, 129(15), 4540-4541. URL:[Link]

-

Katsumura, S., Kimura, A., & Isoe, S. (1983). Total synthesis of (±)-jolkinolide A and B. Journal of the Chemical Society, Chemical Communications, (6), 330-331. URL:[Link]

-

Guirado, A., et al. (2026). An Efficient Method for the Synthesis of 1-Chlorophenazines Based on the Selective Cathodic Reduction of 3,3,6,6-Tetrachloro-1,2-cyclohexanedione. ResearchGate. URL:[Link]

-

Zhang, Y., et al. (2019). Thermodynamic Analysis and Experimental Study of Selective Dehydrogenation of 1,2-cyclohexanediol over Cu 2+1 O/MgO Catalysts. MDPI. URL:[Link]

Sources

Advanced Application Note: Catalytic Asymmetric Functionalization of 2-Hydroxycyclohex-2-en-1-one (Diosphenol)

Executive Summary

Diosphenol (2-hydroxycyclohex-2-en-1-one) is a highly versatile, ambident cyclic α-diketone enol that serves as a critical building block in the asymmetric synthesis of complex natural products, including terpestacin, taxol, and myrocin G[1],[2],[3]. Because it exists in a dynamic tautomeric equilibrium with 1,2-cyclohexanedione, diosphenol presents unique reactivity profiles, acting as both an oxygen and carbon nucleophile.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the catalytic asymmetric functionalization of diosphenol. We detail three robust methodologies: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) , Organocatalytic Michael/Aldol Cascades , and Asymmetric Allylboration .

Mechanistic Insights & Causality

The synthetic utility of diosphenol stems from its keto-enol tautomerization and its behavior as an ambident nucleophile. Understanding the causality behind catalyst selection is paramount for controlling regio- and stereoselectivity.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): The enol oxygen of diosphenol is a "hard" nucleophile, while the α-carbon is a "soft" nucleophile. In Pd-AAA, the use of chiral ligands—such as Trost’s (R,R) -DACH-phenyl ligand—creates a highly organized chiral pocket. The ligand dictates the transition state geometry, selectively directing the Pd-allyl electrophile to the oxygen terminus to form a chiral tertiary ether, which can subsequently undergo a Claisen rearrangement to install a stereodefined quaternary carbon center[4],[5].

-

Organocatalytic Iminium/Enamine Cascade: When reacted with α,β-unsaturated aldehydes, the tautomeric 1,2-cyclohexanedione can be functionalized via secondary amine catalysis. A catalyst like TMS-protected diphenylprolinol condenses with the enal to form a highly electrophilic iminium ion. The enol form of the dione undergoes a Michael addition into the iminium ion, followed by an intramolecular aldol reaction. This cascade rapidly constructs complex bicyclo[3.2.1]octane architectures with complete diastereocontrol[6],[7].

-

Asymmetric Allylboration: Masked diosphenols (diosphenol ethers) are excellent substrates for asymmetric allylboration. Using chiral BINOL-derived organocatalysts, the allylboronate is activated via hydrogen bonding, facilitating a highly enantio-face selective addition to the ketone to yield enantioenriched tertiary α-hydroxy enol ethers[8],[9].

Figure 1: Tautomerization and divergent reactivity pathways of diosphenol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the functionalization of diosphenol and its derivatives based on optimized literature conditions[5],[8],[7].

| Functionalization Method | Catalyst / Ligand System | Substrate | Key Product Architecture | Yield (%) | Enantiomeric Excess (ee %) |

| Pd-AAA | Pd₂(dba)₃ / (R,R) -DACH-phenyl | Diosphenol + Allyl Electrophile | Chiral Tertiary Ether / Quaternary Center | 85 – 95 | 90 – 99 |

| Michael/Aldol Cascade | TMS-Diphenylprolinol | 1,2-Cyclohexanedione + Enal | Bicyclo[3.2.1]octane | 44 – 85 | 95 – 99 |

| Asymmetric Allylboration | BINOL-derived Organocatalyst | Diosphenol Ether + Allylboronate | α-Hydroxy Enol Ether | 75 – 98 | 90 – 99 |

Experimental Protocols

Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Objective: Synthesis of enantioenriched tertiary diosphenol ethers.

Self-Validation Checkpoint: The color of the reaction mixture should transition from deep purple/red (Pd₂(dba)₃) to a bright yellow/orange active Pd(0)-ligand complex before substrate addition.

-

Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ (2.5 mol%) and (R,R) -DACH-phenyl ligand (5.5 mol%) in anhydrous degassed dichloromethane (DCM, 0.1 M). Stir at room temperature for 15 minutes until the solution turns bright yellow.

-

Substrate Addition: Add diosphenol (1.0 equiv) followed by the functionalized allyl carbonate (1.2 equiv).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (UV and KMnO₄ stain). The reaction typically reaches completion within 4–12 hours.

-

Workup: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification & Validation: Purify the crude product via flash column chromatography (Hexanes/EtOAc). Validate the structure via ¹H/¹³C NMR and determine the enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Organocatalytic Michael/Aldol Cascade

Objective: Stereoselective construction of bicyclo[3.2.1]octanes.

Figure 2: Experimental workflow for the organocatalytic Michael/Aldol cascade.

Self-Validation Checkpoint: The intermediate Michael adduct can often be observed by crude NMR if the reaction is quenched early, confirming the stepwise iminium-to-enamine activation mechanism.

-

Initiation: In a reaction vial equipped with a magnetic stir bar, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and TMS-protected diphenylprolinol (10 mol%) in a protic solvent mixture (e.g., EtOH/H₂O or neat with acidic additives) at room temperature[6].

-

Cascade Trigger: Add 1,2-cyclohexanedione (1.2 equiv) to the stirring solution.

-

Reaction: Stir the mixture at room temperature for 24–48 hours. The reaction progress can be monitored by TLC (staining with p-anisaldehyde).

-

Workup: Dilute the mixture with water and extract three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Validation: Isolate the bicyclo[3.2.1]octane via flash chromatography. Validate the diastereomeric ratio (dr) by analyzing the crude ¹H NMR (focusing on the bridgehead protons) and confirm the ee via chiral stationary phase HPLC[7].

Protocol C: Asymmetric Allylboration of Diosphenol Ethers

Objective: Synthesis of enantioenriched tertiary α-hydroxy enol ethers.

-

Preparation: In a dry vial under an argon atmosphere, combine the diosphenol ether (1.0 equiv, 0.5 mmol) and the chiral BINOL-derived organocatalyst (10 mol%)[8].

-

Reagent Addition: Add anhydrous toluene to achieve a 0.1 M concentration, followed by tert-butanol (2.0 equiv) as a protic additive to accelerate catalyst turnover.

-

Allylboration: Cool the mixture to 0 °C and dropwise add the allylboronate reagent (1.5 equiv). Stir for 16 hours, allowing the reaction to slowly warm to room temperature[8].

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification & Validation: Purify by silica gel chromatography. Validate the conversion by ¹¹B NMR (disappearance of the starting boronate signal) and determine the ee using chiral HPLC[8],[9].

References

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Chemical Reviews URL:[Link]

-

Catalytic C–C Bond-Forming Multi-Component Cascade or Domino Reactions: Pushing the Boundaries of Complexity in Asymmetric Organocatalysis Chemical Reviews URL:[Link]

-

Asymmetric Allylboration of α-Alkoxy-enones: Access to Enantioenriched Tertiary α-Hydroxy Ketones Organic Letters URL:[Link]

-

Synthesis of Myrocin G, the Putative Active Form of the Myrocin Antitumor Antibiotics Journal of the American Chemical Society URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis of Myrocin G, the Putative Active Form of the Myrocin Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

Application Note: Harnessing 2-Hydroxy-2-cyclohexen-1-one in Multicomponent Organic Reactions for Heterocyclic Synthesis

Executive Overview & Chemical Profile

The synthesis of complex, biologically active heterocycles demands highly efficient, atom-economical methodologies. Multicomponent reactions (MCRs) serve as a cornerstone in modern drug development by enabling the rapid construction of diverse chemical libraries from simple precursors. Among the privileged synthons utilized in MCR cascades, 2-hydroxy-2-cyclohexen-1-one (the stable enol tautomer of 1,2-cyclohexanedione) stands out due to its unique bidentate reactivity profile.

Unlike standard 1,3-diketones (e.g., dimedone), 1,2-cyclohexanedione exists predominantly in its keto-enol form in solution[1]. This stability is driven by intramolecular hydrogen bonding and extended π -conjugation. This structural feature provides dual nucleophilic sites—the softer C-3 carbon and the harder O-1 oxygen—making it an exceptional precursor for cascade annulations, such as the synthesis of dihydrobenzofuranones and highly fused N/O-heterocycles[2].

Mechanistic Causality and Experimental Design

The success of 2-hydroxy-2-cyclohexen-1-one in MCRs hinges on the precise control of its tautomeric equilibrium and subsequent enolate generation.

-

Base Selection & Stoichiometry: The choice of base dictates the reaction pathway. Weak inorganic bases (e.g., K₂CO₃) preferentially deprotonate the enol hydroxyl, generating an ambidentate enolate. The initial attack on electrophiles typically occurs at the C-3 carbon via a Michael addition. As demonstrated by, product formation is highly dependent on base stoichiometry; excess base is required to drive the subsequent intramolecular O-alkylation[3].

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of the resulting O-enolate intermediate by leaving the anion relatively unsolvated. This facilitates rapid intramolecular cyclization before competing intermolecular side reactions or degradation can occur.

-

Self-Validating Systems: Robust MCR protocols utilizing this synthon incorporate intrinsic validation mechanisms. For example, the elimination of leaving groups (e.g., nitrite) or the precipitation of highly conjugated polycyclic products serves as a thermodynamic driving force, making the cascade self-validating through the irreversible formation of the aromatic system.

Protocol I: Synthesis of 3-Aryl-5,6-dihydrobenzofuran-7(4H)-ones via Tandem Michael-Annulation